REACTION_CXSMILES
|
O1CCOCC1.[CH2:7]([Li])[CH2:8][CH2:9][CH3:10].[P:12]([Cl:20])([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])=[O:13].[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>>[P:12]([Cl:20])([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:25][CH:19]=1)([O:14][C:15]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:16]=1)=[O:13]
|
Name
|
Compound 6
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resultant cloudy mixture is stirred at 78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 600 mL THF
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained at -78° C. for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of 10 mL
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
CUSTOM
|
Details
|
at which point the product precipitated from solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
WASH
|
Details
|
The product is washed with distilled water, hot THF, toluene, ethanol, and DMF
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |